molecular formula C8H10N2O2S B1339489 Ethyl 2-(methylthio)pyrimidine-4-carboxylate CAS No. 250726-39-7

Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Cat. No. B1339489
CAS RN: 250726-39-7
M. Wt: 198.24 g/mol
InChI Key: DOJUQNDTUGUKLL-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a chemical compound. It appears as an off-white to light yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2S .


Physical And Chemical Properties Analysis

This compound appears as an off-white to light yellow solid .

Scientific Research Applications

Synthesis of Derivatives

Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a key compound in the synthesis of various chemical derivatives. A notable study details an efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives. These products are obtained in good yields through the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions (Zanatta et al., 2015).

Antiviral and Antimycotic Activities

Another significant application of this compound is in the field of antiviral and antimycotic activities. A study describes the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-methylthio-5-pyrimidinecarboxylates and their testing for toxicity on Vero cultured cells and inhibitory activity against herpes simplex virus type 1 (HSV-1). These compounds displayed notable antiviral properties, with one compound achieving an 80.9% inhibition of HSV-1 infectivity (Sansebastiano et al., 1993).

Kinetic Studies

This compound has also been a subject in kinetic studies. For instance, its oxidation by potassium dichromate in aqueous perchloric acid medium was investigated, revealing first-order dependence in both the compound and potassium dichromate. This study contributes to understanding the reaction dynamics and potential applications of this compound in various chemical processes (Padmini et al., 2016).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound plays a crucial role. For example, a study involved the preparation of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8- tetraazaacenaphthylene-2-carboxylates, representing a new heterocyclic system, by acid-catalyzed cyclocondensation of ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates with triethyl orthoformate. These compounds contribute to the expansion of heterocyclic compounds, which are important in various chemical and pharmaceutical applications (Tumkevičius, 1995).

Nucleophilic Substitution Reactions

This compound is also involved in nucleophilic substitution reactions. One study explored the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles, yielding normal substitution products. This research aids in understanding the reactivity of this compound and its derivatives, which is crucial in designing novel chemical entities (Shadbolt & Ulbricht, 1967).

Safety and Hazards

Ethyl 2-(methylthio)pyrimidine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain pyrimidine-related enzymes, potentially affecting their catalytic functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing metabolic pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. This compound has been found to bind to specific sites on enzymes, altering their conformation and activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s beneficial properties are observed up to a certain dosage, beyond which toxicity may occur. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyrimidine metabolism. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact the compound’s function and its interactions with other biomolecules, thereby modulating its biochemical effects .

properties

IUPAC Name

ethyl 2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-5-9-8(10-6)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJUQNDTUGUKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579084
Record name Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250726-39-7
Record name Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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